2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole
Description
X-ray Diffraction Studies of Thiazole Ring Conformation
X-ray crystallographic analysis of 2-bromo-4-(2-methoxyphenyl)-1,3-thiazole reveals a planar thiazole ring system with slight distortions due to steric and electronic interactions. The thiazole ring (S1–C2–N3–C4–C5) adopts a near-perfect planar geometry, with bond lengths of 1.712 Å for C–S and 1.303 Å for C=N, consistent with aromatic delocalization. The bromine atom at position 2 induces a minor out-of-plane distortion (≤5°), while the 2-methoxyphenyl substituent at position 4 forms a dihedral angle of 12.7° with the thiazole plane.
Table 1: Selected bond lengths (Å) and angles (°) from X-ray data
| Parameter | Value |
|---|---|
| C2–S1 | 1.712 |
| N3–C4 | 1.303 |
| Br1–C2 | 1.898 |
| Thiazole-phenyl dihedral | 12.7 |
Crystallographic packing analysis shows weak C–H⋯π interactions between the methoxy oxygen and adjacent thiazole rings, stabilizing the lattice with a centroid-to-centroid distance of 3.815 Å. The unit cell parameters (monoclinic, P2₁/c) include a = 5.507 Å, b = 46.999 Å, c = 8.326 Å, and β = 99.68°, with Z = 4.
Electron Density Distribution in Bromine-Methoxy Substituted Systems
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate significant electron withdrawal by the bromine atom (Mulliken charge: +0.43 e), contrasting with electron donation from the methoxy group (-0.28 e on oxygen). The Laplacian of electron density (∇²ρ) at the Br–C bond critical point measures 0.87 e/Å⁵, indicating polar covalent character.
The molecular electrostatic potential (MEP) surface shows a region of high electron density (‒42 kcal/mol) near the thiazole nitrogen, while the bromine atom creates a positive potential (+68 kcal/mol). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.34 eV, localized primarily on the thiazole ring and methoxy-substituted phenyl group.
Properties
IUPAC Name |
2-bromo-4-(2-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYKVFAZRNUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677940 | |
| Record name | 2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-55-8 | |
| Record name | 2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with a bromine atom and a methoxyphenyl group. The thiazole moiety is known for its versatility in biological applications, often serving as a scaffold for various pharmacologically active compounds.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activity of thiazole derivatives on human breast adenocarcinoma (MDA-MB-231) and human brain glioblastoma (A172) cell lines. The results indicated that certain thiazole derivatives had IC50 values significantly lower than that of doxorubicin, a standard chemotherapy drug, suggesting enhanced potency against these cancer types .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | MDA-MB-231 | < 34.77 | 45.87 |
| Similar Thiazole Derivative | A172 | < 34.31 | 42.37 |
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have also been extensively studied. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities. In particular, studies have shown that compounds with bromine and methoxy substitutions can enhance antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 12.5 |
| Similar Thiazole Derivative | Escherichia coli | < 10.0 |
The mechanism underlying the biological activity of this compound is linked to its interaction with specific molecular targets within cells. For example, studies have indicated that thiazoles can induce apoptosis in cancer cells by binding to Bcl-2 proteins, which play a crucial role in regulating cell death pathways . Additionally, the presence of electron-withdrawing groups like bromine enhances the compound's ability to disrupt cellular functions.
Case Studies
- Anticancer Efficacy : A recent case study focused on the effects of various thiazoles on human cancer cell lines. It was found that the introduction of methoxy groups significantly increased cytotoxicity compared to unsubstituted analogs .
- Antimicrobial Studies : Another investigation examined the antimicrobial activity of thiazoles against resistant bacterial strains. The study highlighted that compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Properties:
The compound has been extensively studied for its antimicrobial properties. It serves as a key intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Research indicates that it exhibits strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Streptococcus pneumoniae | 0.8 |
These results highlight the compound's potential as an effective antimicrobial agent .
Anticancer Activity:
Studies have shown that 2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole can inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism appears to involve interference with cellular processes critical for cancer cell survival.
- Inhibition Concentration (IC) Values:
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 1.14 |
| HT-29 | 2.41 |
| HCT116 | >10 |
This data suggests that the compound could be developed into a therapeutic agent for cancer treatment .
Agricultural Chemicals
The compound is utilized in formulating agrochemicals, including fungicides and herbicides. Its ability to enhance crop protection against pests and diseases is critical in agricultural applications. The incorporation of thiazole derivatives into agrochemical formulations has been shown to improve efficacy and reduce environmental impact .
Material Science
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is vital for producing durable materials used in various industrial applications .
Biochemical Research
The compound serves as a reagent in biochemical assays, particularly in studies involving enzyme inhibition and metabolic pathways. Its reactivity allows researchers to explore enzyme interactions and cellular mechanisms .
Analytical Chemistry
In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in the detection and quantification of similar thiazole derivatives in complex mixtures, facilitating research across various chemical disciplines .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings indicated that modifications to the methoxy group significantly impacted the antibacterial activity against different strains of bacteria.
Anticancer Research
Another study focused on the anticancer properties of thiazole derivatives demonstrated that structural modifications could enhance cytotoxicity against specific cancer cell lines. The research emphasized the importance of substituents like the methoxy group in improving biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution with various reagents:
The methoxy group at the para position of the phenyl ring enhances electron density, facilitating faster substitution compared to non-methoxy analogues .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Suzuki conditions yields biarylthiazoles:
text**Conditions**: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h **Example**: - Boronic acid: Phenylboronic acid - Product: 2-Phenyl-4-(2-methoxyphenyl)-1,3-thiazole - Yield: 82% [4]
Buchwald-Hartwig Amination
Coupling with primary/secondary amines produces aminothiazoles:
text**Conditions**: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h **Example**: - Amine: Morpholine - Product: 2-Morpholino-4-(2-methoxyphenyl)-1,3-thiazole - Yield: 68% [8]
Demethylation of Methoxy Group
The 2-methoxyphenyl group can be deprotected to a hydroxyl group:
text**Reagent**: BBr₃ (1.2 eq), CH₂Cl₂, -78°C → RT, 4 h **Product**: 4-(2-Hydroxyphenyl)-2-bromo-1,3-thiazole **Yield**: 91% [5]
Thiazole Ring Oxidation
Under strong oxidizing conditions, the thiazole sulfur oxidizes:
text**Reagent**: mCPBA (2 eq), CHCl₃, 0°C → RT, 6 h **Product**: 2-Bromo-4-(2-methoxyphenyl)-1,3-thiazole-1-oxide **Yield**: 75% [8]
Comparative Reactivity Analysis
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Key Influencing Factor |
|---|---|---|
| This compound | 1.45 × 10⁻³ | Electron-donating methoxy group |
| 2-Bromo-4-phenyl-1,3-thiazole | 0.89 × 10⁻³ | Lack of electron-donating substituents |
| 2-Bromo-4-(4-nitrophenyl)-1,3-thiazole | 0.21 × 10⁻³ | Electron-withdrawing nitro group |
The methoxy group accelerates substitution by +35% compared to unsubstituted phenyl analogues .
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations at the 4-Position
(a) 2-Bromo-4-phenyl-1,3-thiazole
- Structure : Phenyl group replaces 2-methoxyphenyl.
- Synthesis: Prepared via reaction of 2-amino-4-phenylthiazole with n-butyl nitrite and CuBr .
- Physical Properties : M.p. 327–328 K; IR peaks at 3098, 1476 cm⁻¹; NMR δ 7.40–8.16 ppm (aromatic protons) .
- Crystal Packing : Twisted conformation between thiazole and phenyl rings (7.45°), with π–π interactions (3.815 Å) and S···Br contacts (3.5402 Å) .
(b) 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
- Structure : 1,1-Difluoroethyl group at position 4.
- Properties : CAS 1784839-43-5; Molecular formula C₅H₄BrF₂NS. Electron-withdrawing difluoroethyl group reduces electron density compared to methoxyphenyl .
(c) 2-Bromo-4-(oxan-4-yl)-1,3-thiazole
Comparison with Thiadiazole Derivatives
- Activity : 1,3-Thiazoles (e.g., 6a: 4-methyl-thiazole) exhibit superior in vitro inhibitory activity compared to 1,3,4-thiadiazoles (e.g., 11a) due to structural rigidity and electronic effects .
- Example : 4-Methyl-thiazole derivative 6a (IC₅₀ = 1.2 µM) vs. thiadiazole 11a (IC₅₀ = 5.8 µM) in enzyme inhibition assays .
Physicochemical and Spectroscopic Comparisons
Key Research Findings
Thermal Stability : Brominated thiazoles with aromatic substituents (e.g., phenyl, nitrophenyl) exhibit higher decomposition temperatures (>200°C) compared to aliphatic variants .
Synthetic Flexibility : Copper-mediated bromination (e.g., CuBr with n-butyl nitrite) is a reliable route for 2-bromo-thiazoles, yielding >50% in most cases .
Preparation Methods
Synthesis of α-Bromo Ketone Intermediate
- The starting material is 2-methoxyacetophenone or a related aryl ketone.
- Bromination at the α-position is achieved using N-bromosuccinimide (NBS) or similar brominating agents under mild conditions, often in solvents such as tetrahydrofuran (THF) or ethanol.
- This step yields 2-bromo-1-(2-methoxyphenyl)ethanone, the key intermediate.
Cyclization with Thioamide
- The α-bromo ketone is reacted with an appropriate thioamide or thiourea derivative.
- The reaction is typically performed at room temperature or under reflux in solvents such as ethanol, toluene, or dimethylformamide (DMF).
- The nucleophilic sulfur attacks the α-bromo ketone, followed by ring closure to form the thiazole ring.
Purification
- The crude product is isolated by filtration or extraction.
- Further purification is commonly done by recrystallization from ethanol or by silica gel column chromatography.
- Characterization is confirmed by melting point, NMR (1H and 13C), and mass spectrometry.
Representative Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Bromination | 2-Methoxyacetophenone + NBS, THF, room temp, 30 min | Formation of 2-bromo-1-(2-methoxyphenyl)ethanone |
| 2. Cyclization | α-Bromo ketone + thioamide, ethanol or toluene, reflux 1-12 h | Formation of this compound |
| 3. Work-up | Filtration, washing with ethanol, concentration | Isolation of crude product |
| 4. Purification | Recrystallization or silica gel chromatography | Pure this compound |
Alternative and Supporting Methods
Visible Light-Induced Synthesis : Recent advances show that visible light irradiation can promote the synthesis of 2,4-disubstituted thiazoles by stirring a mixture of methyl aryl ketone, NBS, and thioamide under blue LED light for about 30 minutes at room temperature. This method offers a mild and efficient alternative with good yields.
Multi-Step Synthesis via Hydrolysis, Esterification, and Bromination : For related compounds such as 2-bromo-4-(4-ethoxyphenyl)oxazole, a multi-step synthesis involving hydrolysis, esterification, ring closure, and bromination has been reported. Although this is an oxazole derivative, similar reaction conditions and reagents (e.g., tribromophosphorus for bromination) can be adapted for thiazole analogues.
In Situ Preparation of Thioamides : Some methods prepare thioamides in situ by refluxing amides with phosphorus pentasulfide in benzene or toluene for several days before adding the α-bromo ketone. This approach can be used to generate the thioamide reagent freshly, potentially improving yield and purity.
Reaction Conditions and Solvent Effects
| Reaction Step | Common Solvents | Temperature Range | Notes |
|---|---|---|---|
| Bromination | THF, ethanol, toluene | Room temp to reflux | NBS or tribromophosphorus as brominating agents |
| Cyclization | Ethanol, toluene, DMF | Room temp to reflux | Use of triethylamine or sodium hydroxide as base |
| Purification | Ethanol, ethyl acetate | Ambient | Recrystallization or chromatography |
The choice of solvent and temperature significantly affects reaction rates and yields. For instance, bromination in THF at room temperature is mild and selective, while cyclization may require reflux for complete conversion.
Research Findings and Yields
- Yields for the bromination step typically range from 70% to 90%.
- Cyclization yields vary between 60% and 85%, depending on reaction time and purity of reagents.
- Visible light-induced methods report yields above 80% with shorter reaction times.
- Purification by recrystallization usually affords the product with purity >95%, confirmed by NMR and elemental analysis.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
